2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-methylpropanenitrile
Description
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-methylpropanenitrile is a synthetic compound featuring a maleimide (2,5-dioxopyrrolidinyl) group and a nitrile (cyano) functional group. The maleimide moiety enables thiol-reactive conjugation, commonly used in bioconjugation and drug delivery systems, while the nitrile group may participate in click chemistry or nucleophilic addition reactions.
Properties
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-8(2,5-9)10-6(11)3-4-7(10)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEBCGFMZWESPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds with a maleimide group can react with thiol groups, suggesting that this compound may target proteins or other biomolecules with thiol groups.
Mode of Action
The maleimide group in 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-methylpropanenitrile can react with a thiol group to form a covalent bond. This interaction enables the connection of the compound with a biomolecule containing a thiol group, potentially altering the function of the biomolecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related maleimide derivatives, focusing on molecular features, reactivity, and applications. Key examples include ADC1730, ADC1740, and RL-4340, which are antibody-drug conjugate (ADC) linkers described in recent literature ().
Table 1: Comparative Analysis of Maleimide-Containing Compounds
| Compound Name | Key Functional Groups | Molecular Weight (g/mol) | Primary Applications | Reactivity Profile |
|---|---|---|---|---|
| Target Compound 2-(2,5-dioxo...2-methylpropanenitrile |
Maleimide, nitrile | ~193 (estimated) | Bioconjugation, small-molecule drug delivery | Thiol-selective (maleimide), nitrile-based click chemistry |
| ADC1730 (Mal-PhAc-Val-Ala-PAB) |
Maleimide, peptide linker, amide | 506.56 | Antibody-drug conjugates (ADCs) | Thiol conjugation (maleimide), protease-cleavable (Val-Ala) |
| ADC1740 (Mal-PhAc-Val-Ala-PAB-PNP) |
Maleimide, peptide linker, carbonate | 671.66 | ADCs with self-immolative linkers | Thiol conjugation, enzymatically cleavable |
| RL-4340 (Mal-PhAc-NHS) |
Maleimide, NHS ester | 328.28 | Protein-surface modification | Thiol conjugation (maleimide), amine-reactive (NHS ester) |
Structural and Functional Differences
- Maleimide Reactivity : All compounds share the maleimide group, enabling thiol-selective conjugation. However, the target compound lacks the peptide or ester linkages present in ADC1730, ADC1740, and RL-4340, which are critical for controlled drug release or protein binding .
- Nitrile Group : The nitrile in the target compound distinguishes it from NHS esters (RL-4340) or peptide linkers (ADC1730/1740). Nitriles can undergo Staudinger ligation or serve as electrophiles in nucleophilic additions, offering orthogonal conjugation strategies .
- Molecular Size : The target compound’s smaller size (~193 g/mol vs. 328–671 g/mol for others) may improve tissue penetration but reduce plasma stability due to faster renal clearance.
Research Findings and Trends
- Bioconjugation Efficiency: Maleimide-thiol conjugates (e.g., ADC1730) achieve >90% coupling efficiency under mild conditions, but the target compound’s nitrile group may enable faster reactions in non-aqueous environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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